molecular formula C23H20N2O5S2 B12172615 ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12172615
M. Wt: 468.5 g/mol
InChI Key: YNZPZNYMRLRGFJ-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxylate core substituted at position 2 with a complex pyrrolidinone-derived moiety. The pyrrolidinone ring (4,5-dioxo) is functionalized with a 4-methylphenyl group at position 2 and a hydroxy(thiophen-2-yl)methylidene group at position 3 in the E-configuration. The ethyl ester group at position 5 of the thiazole enhances lipophilicity, while the thiophene and methylphenyl substituents contribute to electronic and steric properties.

Properties

Molecular Formula

C23H20N2O5S2

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-2-(4-methylphenyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O5S2/c1-4-30-22(29)20-13(3)24-23(32-20)25-17(14-9-7-12(2)8-10-14)16(19(27)21(25)28)18(26)15-6-5-11-31-15/h5-11,17,27H,4H2,1-3H3

InChI Key

YNZPZNYMRLRGFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

A thiophene-2-carbaldehyde derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate:

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene, azeotropic water removal

  • Temperature : 110°C, 12 h

  • Yield : 65–72%

Oxidative Cyclization

The intermediate undergoes oxidation with Pb(OAc)₄ or MnO₂ to form the dioxopyrrolidinone ring:

  • Oxidant : Pb(OAc)₄ (1.5 equiv)

  • Solvent : Dichloromethane, RT, 2 h

  • Yield : 58–63%

Thiophene Moiety Incorporation

The hydroxy(thiophen-2-yl)methylidene group is introduced via aldol condensation or Mannich reaction :

Aldol Condensation

  • Substrates : Thiophene-2-carbaldehyde (1.1 equiv), pyrrolidinone intermediate (1.0 equiv)

  • Base : L-Proline (20 mol%)

  • Solvent : Ethanol/water (4:1), 60°C, 8 h

  • Yield : 70–75%

Regioselective Functionalization

Stereochemical control at the C3 position (E-configuration) is achieved using Lewis acids (e.g., ZnCl₂):

  • Catalyst : ZnCl₂ (0.5 equiv)

  • Temperature : 0°C → RT, 12 h

  • Diastereomeric Ratio : >9:1 (E:Z)

Final Assembly and Purification

The thiazole and pyrrolidinone-thiophene subunits are coupled via N-alkylation or Ullmann-type coupling :

N-Alkylation Protocol

  • Substrates : Thiazole-2-amine (1.0 equiv), bromopyrrolidinone (1.2 equiv)

  • Base : Cs₂CO₃ (3.0 equiv)

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF, 100°C, 24 h

  • Yield : 50–55%

Purification

Crude product is purified via:

  • Column Chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1)

  • Recrystallization : Ethanol/water (80:20), −20°C, 48 h

  • Purity : >98% (HPLC)

Optimization Challenges and Solutions

Stereochemical Control

The E-configuration at C3 is sensitive to reaction conditions:

  • Low yields (<30%) occur with strong bases (e.g., NaOH) due to Z-isomer formation.

  • Improved selectivity is achieved using proline-based organocatalysts or ZnCl₂.

Functional Group Compatibility

  • The ester group in the thiazole ring hydrolyzes under acidic conditions (pH <4).

  • Mitigation : Use anhydrous solvents and neutral pH buffers during workup.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Hantzsch thiazoleHigh regioselectivityRequires toxic α-haloketones70–85%
Microwave-assistedRapid reaction timesSpecialized equipment needed65–75%
Stetter cyclizationMild conditionsLimited substrate scope60–70%
Ullmann couplingBroad functional group toleranceHigh catalyst loading (CuI 10 mol%)50–55%

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale reactions (100 g) show 5–10% yield drop due to inefficient heat transfer.

  • Cost Drivers : Thiophene-2-carbaldehyde (≥$450/kg) and Pd/C catalyst (≥$1,200/kg) dominate expenses.

  • Green Chemistry : Solvent recycling (ethanol/toluene) reduces waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may exhibit anticancer properties. The unique structural features allow for interactions with various molecular targets, including enzymes and receptors involved in tumor growth and progression. Preliminary studies suggest that this compound can modulate enzyme activities linked to cancer pathways, making it a candidate for further investigation in anticancer drug development.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems may provide neuroprotective effects. Studies focusing on similar thiazole derivatives have shown promise in treating neurodegenerative diseases by inhibiting pathways that lead to neuronal death. This suggests potential applications in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.

Versatile Synthetic Intermediate

This compound can serve as a versatile intermediate in organic synthesis. Its complex structure allows for further functionalization through various reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
  • Cyclization processes

These reactions highlight the compound's utility in synthesizing other biologically active molecules.

Industrial Production Techniques

In an industrial context, the synthesis of this compound may utilize advanced techniques such as continuous flow reactors and automated processes to enhance efficiency and yield. These methods can significantly reduce production costs while maintaining high purity levels.

Mechanism of Action

The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to a cascade of biochemical events. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

a) Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()

  • Core Structure : Thiazole-5-carboxylate with a pyrazole substituent.
  • Substituents : 4-Chlorophenyl and 4-fluorophenyl groups.
  • Key Differences: Replaces the pyrrolidinone moiety with a pyrazole ring, altering hydrogen-bonding capacity and steric bulk. The absence of the thiophene group reduces π-electron density compared to the target compound.

b) Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylallylidene]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused ring system.
  • Substituents : 4-Methylphenyl and 3-phenylallylidene groups.
  • The allylidene group differs electronically from the hydroxy(thiophen-2-yl)methylidene group in the target compound.

c) Ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate ()

  • Core Structure: Nearly identical to the target compound but substitutes the thiophene with a 4-prop-2-enoxyphenyl group.
  • Key Differences: The prop-2-enoxyphenyl group introduces an ether linkage and vinyl functionality, altering solubility and metabolic stability.

Physicochemical Properties Comparison

Parameter Target Compound Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Molecular Weight ~503.56 g/mol (C24H21N3O5S2) ~471.89 g/mol ~545.55 g/mol (C27H23FN2O6S)
Key Functional Groups Thiophene, 4-methylphenyl, pyrrolidinone Pyrazole, 4-chlorophenyl, 4-fluorophenyl Prop-2-enoxyphenyl, fluorophenyl
Lipophilicity (Predicted logP) ~3.8 (moderate) ~4.2 (higher due to halogens) ~3.5 (lower due to ether linkage)

Biological Activity

Ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including thiazole and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S with a molecular weight of approximately 496.6 g/mol. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl groups and heterocyclic rings suggests potential mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. This compound may demonstrate efficacy against various bacterial strains and fungi due to its ability to disrupt microbial cell wall synthesis or function.

Anticancer Properties

Preliminary studies suggest that compounds with thiazole and pyrrolidine moieties can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound could reduce the viability of breast cancer cells by up to 70% after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G1 phase.
  • Anti-inflammatory Response : Research indicated that a related thiazole compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50%, suggesting a strong anti-inflammatory potential.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationEffect
AntimicrobialStaphylococcus aureus10 µg/mLSignificant growth inhibition
AntimicrobialEscherichia coli10 µg/mLSignificant growth inhibition
AnticancerMCF-7 (breast cancer)VariesUp to 70% reduction in viability
Anti-inflammatoryLPS-stimulated macrophagesN/A50% reduction in TNF-alpha

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Thiazole Derivatives

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventEthanol/THF (3:1)80–8595
Catalystp-TsOH (10 mol%)75–8290
TemperatureReflux (78–80°C)8093

[Basic] Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:
A combination of techniques is required:

  • IR Spectroscopy: Identifies C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) stretches .
  • NMR Analysis:
    • ¹H NMR: Thiophene protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrrolidinone protons (δ 3.8–4.2 ppm) .
    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Elemental Analysis: Validates C, H, N, and S content within 0.3% of theoretical values .

Q. Table 2: Key Spectral Signatures for Structural Confirmation

TechniqueDiagnostic Peaks/ObservationsReference
IRC=O stretch at 1720 cm⁻¹
¹H NMRThiophene H at δ 7.4 ppm (multiplet)
Elemental AnalysisC: 58.2% (theoretical: 58.5%)

[Advanced] How can molecular docking predict this compound’s interaction with biological targets?

Answer:
Computational strategies include:

  • Target Selection: Prioritize enzymes with conserved active sites (e.g., kinases, oxidoreductases) based on structural motifs (thiazole, pyrrolidine-dione) .
  • Software Tools: AutoDock Vina or Schrödinger Suite for docking simulations. Use the compound’s 3D structure (optimized via DFT calculations) .
  • Validation: Compare binding affinities (ΔG values) with known inhibitors. Validate via in vitro assays (e.g., enzyme inhibition) .

Key Findings from Analogous Studies:

  • Thiazole derivatives show strong binding to α-glucosidase (ΔG = −9.2 kcal/mol) .
  • Pyrrolidine-dione moieties enhance hydrogen bonding with catalytic residues (e.g., Asp349 in COX-2) .

[Advanced] How should researchers address contradictions in spectral data during structural elucidation?

Answer:

  • Repeat Experiments: Confirm reproducibility under controlled conditions (e.g., solvent, temperature) .
  • Complementary Techniques:
    • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) .
    • 2D NMR (COSY, HSQC): Assign overlapping proton and carbon signals .
  • Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra .

Case Study:
In a study of a similar pyrrolidine-dione derivative, X-ray crystallography resolved conflicting NMR assignments by confirming the E-configuration of the exocyclic double bond .

[Advanced] What experimental designs are recommended to study this compound’s stability under varying conditions?

Answer:

  • Accelerated Stability Testing:
    • Temperature: Store at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC .
    • pH: Assess stability in buffers (pH 1–10) to simulate physiological conditions .
  • Light Sensitivity: Expose to UV (254 nm) and visible light; quantify photodegradation products .

Q. Table 3: Stability Profile of a Related Thiazole Derivative

ConditionDegradation (%) at 4 WeeksMajor Degradation ProductReference
40°C (dry)5%Hydrolyzed ester
pH 9.0 (aqueous)15%Thiophene ring-opened form

[Basic] What purification methods are most effective for isolating this compound?

Answer:

  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) for baseline separation of thiazole and pyrrolidine-dione byproducts .
  • Recrystallization: Ethanol/water (7:3) yields crystals with >99% purity for X-ray studies .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .

[Advanced] How can researchers design dose-response experiments to evaluate pharmacological activity?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test IC₅₀ values against target enzymes (e.g., α-glucosidase, COX-2) at 0.1–100 µM concentrations .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Dose Range: 5–7 logarithmic concentrations to generate sigmoidal curves for EC₅₀/IC₅₀ calculations.
  • Statistical Analysis: Nonlinear regression (GraphPad Prism) to fit dose-response data .

Example Results:
A thiazole-pyrrolidine-dione analog showed IC₅₀ = 12.3 µM against α-glucosidase, comparable to acarbose (IC₅₀ = 10.8 µM) .

[Advanced] What computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to determine HOMO/LUMO energies and Fukui indices .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to study aggregation or solubility .

Key Insight:
The thiophene ring’s electron-rich nature increases nucleophilic reactivity at the methylidene carbon, guiding derivatization strategies .

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